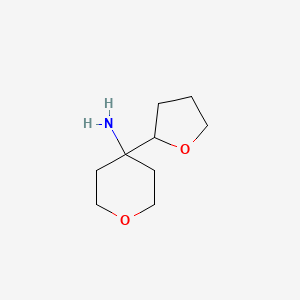
4-(Oxolan-2-yl)oxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Oxolan-2-yl)oxan-4-amine” is a chemical compound with the IUPAC name 4-(tetrahydrofuran-2-yl)tetrahydro-2H-pyran-4-amine . It has a molecular weight of 171.24 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO2/c10-9(3-6-11-7-4-9)8-2-1-5-12-8/h8H,1-7,10H2 . This code provides a textual representation of the molecule’s structure. For a visual representation, one might refer to databases like RCSB PDB .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 171.24 . More specific physical and chemical properties such as boiling point, density, or solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Research in the field of organic synthesis has explored the creation of complex, functionalized oxazoles, with applications in bioactive and functional materials. One study highlights an efficient intermolecular reaction to create fully substituted and functionalised 4-aminooxazoles, using a gold catalyst. This method shows promise for synthesizing chiral oxazoles with biologically relevant substitution patterns, expanding the utility of 4-aminooxazoles in various scientific applications (Gillie, Reddy, & Davies, 2016).
Catalysis and Reaction Mechanisms
Graphene-based catalysts have been studied for their efficiency in the reduction of nitro compounds to amines, a crucial transformation in organic chemistry with wide-ranging applications including drug synthesis, and the degradation of toxic nitro contaminants. These catalysts, including those derived from graphene, have shown significant promise in enhancing the rate of nitro compound reduction, a process integral to the production of amines (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Biological and Plant Sciences
In biological contexts, amine oxidases, which catalyse the oxidative de-amination of polyamines, are crucial for polyamine homeostasis. These enzymes are involved in significant physiological processes, including cell wall maturation, lignification, wound-healing, and pathogen invasion in plants. Furthermore, they mediate cellular processes like cell death and the expression of defence genes (Cona, Rea, Angelini, Federico, & Tavladoraki, 2006).
Polymer and Material Science
Amines are key intermediates in the chemical industry, especially in material chemistry, as they are crucial monomers for creating various polymers. Their nucleophilic characteristics confer high reactivity, making them indispensable in producing polyamides, polyureas, and polyepoxides, which have applications in automotive, aerospace, building, and health sectors. Biobased amines, derived from carbohydrates, terpenes, or oleochemical sources, are of growing interest due to their sustainable nature (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Environmental and Industrial Applications
The fluid phase equilibria in reactive mixtures involving carbon dioxide, water, and n-alkylamines, particularly in carbon capture applications, is another area of study. The modeling of these mixtures using statistical associating fluid theory (SAFT-VR) is crucial for understanding the behavior of amines in various applications, including environmental and industrial processes (Mac Dowell, Pereira, Llovell, Blas, Adjiman, Jackson, & Galindo, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(oxolan-2-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-9(3-6-11-7-4-9)8-2-1-5-12-8/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIVGDBKLUOOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
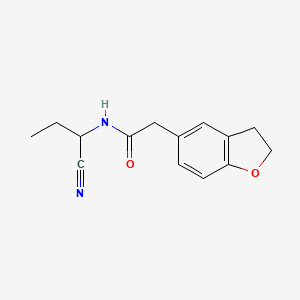
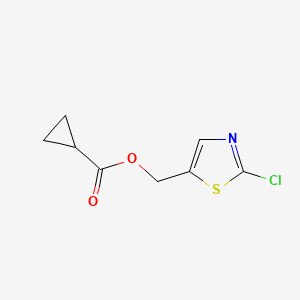

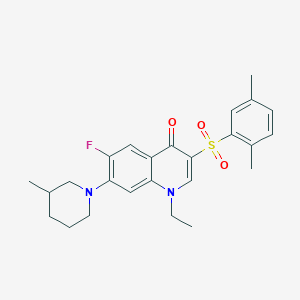
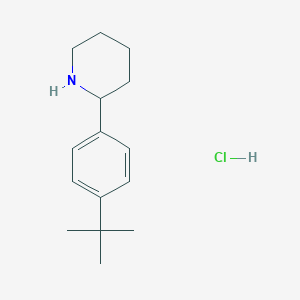
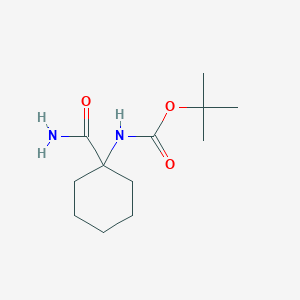
![methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2967581.png)
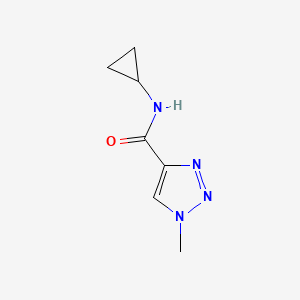
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)
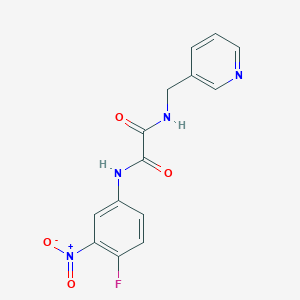
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)
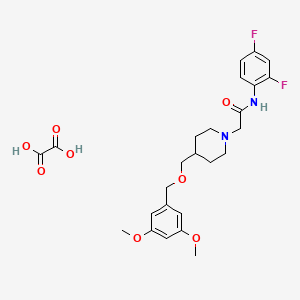

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)
